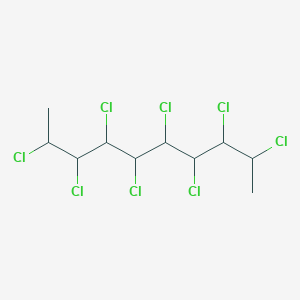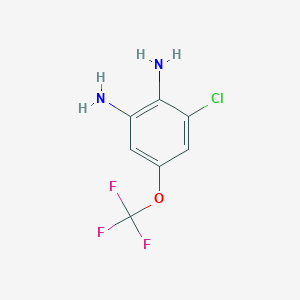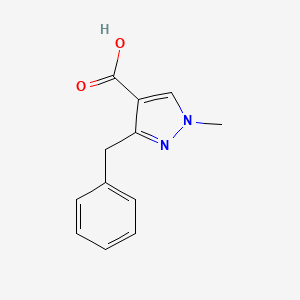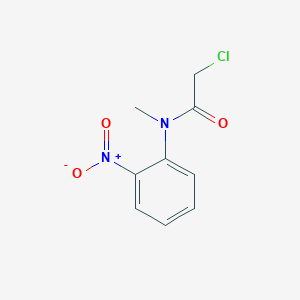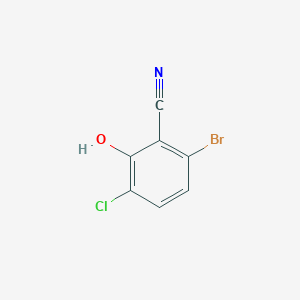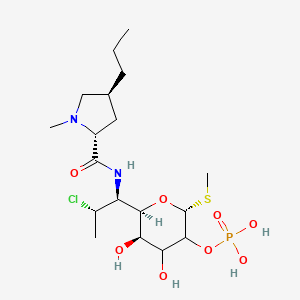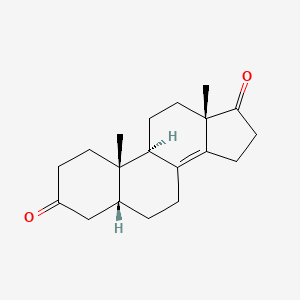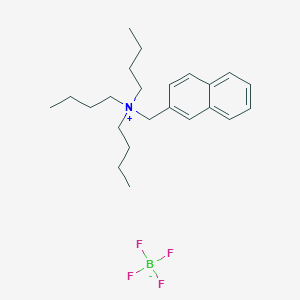
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is an organic compound with the molecular formula C7H3F4NO2S This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 4-fluorobenzene followed by the introduction of the trifluoromethylsulfanyl group. The nitration process involves the reaction of 4-fluorobenzene with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The trifluoromethylsulfanyl group can be introduced using reagents such as trifluoromethylsulfenyl chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Nucleophilic Substitution: Nucleophiles such as phenoxide ions.
Major Products Formed
Reduction: 4-Fluoro-1-amino-2-(trifluoromethylsulfanyl)benzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the trifluoromethylsulfanyl group.
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethylsulfanyl.
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Similar but with a trifluoromethoxy group.
Uniqueness
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C7H3F4NO2S |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
4-fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3F4NO2S/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |
Clé InChI |
GAEJBTOJWKVVQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)SC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
